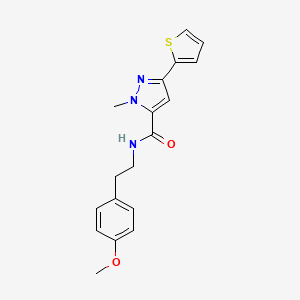

N-(4-methoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide

Description

N-(4-methoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a thienyl group, a methoxyphenethyl group, and a carboxamide group

Properties

Molecular Formula |

C18H19N3O2S |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C18H19N3O2S/c1-21-16(12-15(20-21)17-4-3-11-24-17)18(22)19-10-9-13-5-7-14(23-2)8-6-13/h3-8,11-12H,9-10H2,1-2H3,(H,19,22) |

InChI Key |

YFNQUGGOROHZAV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thienyl and methoxyphenethyl groups. The final step involves the formation of the carboxamide group.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Thienyl Group: The thienyl group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane.

Introduction of the Methoxyphenethyl Group: This group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenethyl bromide.

Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-(4-methoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide exhibits various biological activities, making it a candidate for further exploration in drug development:

- Anticancer Activity : Preliminary studies suggest the compound may inhibit tumor growth in several cancer cell lines. Its mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

- Anti-inflammatory Properties : In vitro studies have demonstrated the compound's ability to reduce inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, indicating a promising anti-inflammatory profile .

- Antimicrobial Potential : The compound has shown activity against certain bacterial strains, suggesting potential applications in treating infections.

Tumor Growth Inhibition

In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This effect was attributed to the compound's ability to induce apoptosis in cancer cells while inhibiting proliferation.

Safety and Toxicity Assessment

Toxicological evaluations indicated that at therapeutic doses, the compound has a favorable safety profile with no significant adverse effects observed in animal models. This aspect is crucial for its potential development as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to a particular enzyme or receptor, thereby inhibiting or activating its function. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

N-(4-methoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

N-(4-methoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 341.4 g/mol. Its structure features a pyrazole ring fused with a thienyl group and a methoxyphenethyl substituent, which enhances its lipophilicity and potentially improves bioavailability compared to other pyrazole derivatives.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated its effectiveness against human breast cancer (MCF-7) and chronic myeloid leukemia (K562) cells, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : Similar compounds have been documented to possess antimicrobial activities, indicating that this compound may also exhibit such properties, although specific studies are required to confirm this.

The mechanism by which this compound exerts its biological effects is still being elucidated. However, it is believed to interact with various biological targets through binding affinity studies. These interactions are crucial for understanding the compound's pharmacodynamics and therapeutic applications.

Case Studies

Several studies have documented the biological activity of similar pyrazole derivatives:

- Antiproliferative Studies : A study evaluating the antiproliferative activity of related compounds highlighted that modifications in substituents significantly affect their efficacy. For instance, bulky substituents at certain positions reduced activity, while others maintained or enhanced it .

- Cell Death Induction : Research has shown that certain pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and reducing proliferating cell nuclear antigen (PCNA) levels, which are critical for DNA replication .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals the unique characteristics of this compound:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Methyl-3-thienyl-pyrazole-5-carboxylic acid | C15H12N2O3S | Antimicrobial |

| 4-Methoxyphenyl-pyrazole | C16H16N2O2 | Anticancer |

| Thieno[2,3-c]pyrazole derivatives | Varies | Antiviral, Anticancer |

This compound stands out due to its specific combination of functional groups that confer unique biological activities not fully replicated in similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.